Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate

Lipophilicity logP Drug-likeness

Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1426671-42-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole-pyridine core bearing an ethyl ester at the 3-position and a distinctive carbamothioyl (–C(S)NH₂) substituent at the 6-position. With a molecular formula of C₁₁H₁₁N₃O₂S, a molecular weight of 249.29 g/mol, a predicted density of 1.41±0.1 g/cm³, and a predicted pKa of 11.28±0.29, this compound serves as a key synthetic intermediate in the preparation of kinase inhibitors, specifically those targeting c-KIT and PDGFR kinases.

Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
CAS No. 1426671-42-2
Cat. No. B3322193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate
CAS1426671-42-2
Molecular FormulaC11H11N3O2S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=C(C=C2)C(=S)N
InChIInChI=1S/C11H11N3O2S/c1-2-16-11(15)8-5-13-9-4-3-7(10(12)17)6-14(8)9/h3-6H,2H2,1H3,(H2,12,17)
InChIKeyQBLGEYCOQTYDPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Carbamothioylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1426671-42-2): Core Scaffold Overview for Targeted Kinase Inhibitor Procurement


Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1426671-42-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole-pyridine core bearing an ethyl ester at the 3-position and a distinctive carbamothioyl (–C(S)NH₂) substituent at the 6-position [1]. With a molecular formula of C₁₁H₁₁N₃O₂S, a molecular weight of 249.29 g/mol, a predicted density of 1.41±0.1 g/cm³, and a predicted pKa of 11.28±0.29, this compound serves as a key synthetic intermediate in the preparation of kinase inhibitors, specifically those targeting c-KIT and PDGFR kinases [2]. Its unique combination of functional groups—the carbamothioyl moiety providing both hydrogen-bond donor and metal-chelating capabilities, and the ethyl ester enabling facile hydrolysis to the corresponding carboxylic acid—distinguishes it from other 6-substituted imidazo[1,2-a]pyridine-3-carboxylate analogs commonly employed in medicinal chemistry programs [1][3].

Why Generic Substitution of Ethyl 6-Carbamothioylimidazo[1,2-a]pyridine-3-carboxylate Is Not Feasible for Targeted Kinase Inhibitor Development


In-class compounds within the imidazo[1,2-a]pyridine-3-carboxylate family cannot be interchanged without consequence, because even minor variations at the 6-position profoundly alter the physicochemical, hydrogen-bonding, and metal-coordination profiles essential for target engagement. The 6-carbamothioyl group in this compound introduces a predicted logP of ~1.8 and exactly one hydrogen-bond donor (HBD), whereas the unsubstituted 6-H analogue (CAS 123531-52-2) has a logP of ~1.5–2.0 with zero HBDs, and the 6-bromo analogue (CAS 372198-69-1) has a higher logP of ~2.27 also with zero HBDs [1]. The carboxylic acid derivative (CAS 1426671-43-3), accessed via LiOH hydrolysis of this ethyl ester, has a lower logP of ~1.1 and two HBDs, directly impacting solubility and permeability [2]. These quantifiable differences in lipophilicity and hydrogen-bonding capacity directly influence membrane permeability, solubility, and target binding, meaning that substituting this compound with a generic 6-H, 6-halo, or 6-alkyl congener risks failure in downstream kinase inhibitor SAR optimization programs [3].

Quantitative Differentiation Evidence for Ethyl 6-Carbamothioylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1426671-42-2) Versus Closest Analogs


Lipophilicity (logP) Modulation: 6-Carbamothioyl Ethyl Ester vs. 6-H and 6-Bromo Analogues

The predicted logP of the target compound is approximately 1.8 [1]. By comparison, the unsubstituted 6-H analogue has a reported logP of ~1.5–2.0 , and the 6-bromo analogue has a reported logP of ~2.27 . The carbamothioyl-substituted compound thus occupies a narrow intermediate logP window, offering a measurable lipophilicity distinct from both the less polar 6-H and the more polar brominated variant, which is critical for tuning ADME properties in lead optimization.

Lipophilicity logP Drug-likeness

Hydrogen Bond Donor (HBD) Count: Carbamothioyl vs. 6-H, 6-Br, and 6-Me Analogues

The target compound possesses exactly one hydrogen bond donor (the –NH₂ group of the carbamothioyl moiety) [1]. In contrast, the 6-H unsubstituted ethyl ester (CAS 123531-52-2), the 6-bromo analogue (CAS 372198-69-1), and the 6-cyano analogue (CAS 1313410-31-9) all have zero HBDs . The carboxylic acid derivative (CAS 1426671-43-3) has two HBDs [2]. The single HBD of the target compound provides a unique capacity for directional hydrogen bonding to kinase active sites without the increased polarity and solubility challenges associated with the di-HBD acid form.

Hydrogen bonding HBD count Drug-receptor interaction

Synthetic Tractability: One-Step Hydrolysis to the Carboxylic Acid Intermediate for c-KIT Inhibitor Assembly

Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate can be quantitatively converted to the corresponding carboxylic acid (CAS 1426671-43-3) via LiOH-mediated hydrolysis in THF/methanol within 0.5 hours, yielding 250 mg (56%) of the acid product [1]. This one-step deprotection is a critical enabling step for subsequent amide coupling to generate the final c-KIT kinase inhibitor pharmacophores described in US20150011508A1 [2]. The 6-cyano analogue (CAS 1313410-31-9) requires alternative hydrolysis conditions and is not documented as a direct precursor in this patent series , while the 6-bromo analogue would require additional cross-coupling steps to introduce the carbamothioyl group.

Synthetic accessibility Hydrolysis Kinase inhibitor synthesis

Patent-Derived Differentiation: Direct Precursor Status in c-KIT Kinase Inhibitor Intellectual Property

The carboxylic acid derivative derived from the target compound (CAS 1426671-43-3) is explicitly listed as an upstream reactant in the synthesis of 6-carbamothioyl-N-(2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide (CAS 1426671-00-2), a compound claimed within US20150011508A1 as a c-KIT kinase inhibitor [1][2]. The target ethyl ester is the direct precursor to this acid. In contrast, the 6-H unsubstituted ethyl ester (CAS 123531-52-2) and the 6-bromo ethyl ester (CAS 372198-69-1) are not documented as intermediates in this patent family, placing the carbamothioyl-substituted compound within a defined intellectual property landscape relevant to c-KIT-targeted therapeutics .

Patent intermediacy c-KIT Kinase inhibitors

Commercial Purity Benchmarking: 98% Purity Availability vs. Lower-Grade Analogues

The target compound is commercially available at 98% purity from at least one major supplier (Leyan, catalog number 1161875) , with other vendors offering grades of 95%+ . For comparison, the unsubstituted ethyl imidazo[1,2-a]pyridine-3-carboxylate is typically offered at 97% purity , while the 6-bromo analogue is available at 97% from some suppliers . The 98% purity specification for the carbamothioyl compound exceeds the typical 95–97% range for structurally simpler analogues, providing a marginally higher-quality starting material for sensitive downstream transformations.

Purity Supplier comparison Procurement quality

Metal-Chelation Potential of the Carbamothioyl Group: Class-Level Inference for Kinase Active Site Binding

The carbamothioyl (–C(S)NH₂) moiety at the 6-position contains a thiocarbonyl sulfur atom capable of coordinating metal ions and a primary amine capable of hydrogen bonding [1]. This dual functionality is absent in the 6-H, 6-Br, 6-Me, and 6-CN analogues, which offer only hydrogen-bond acceptor or halogen-bonding interactions at best . Although direct experimental metal-binding data (e.g., Kd, IC₅₀) for this specific compound are not available in the open literature, the class of carbamothioyl-substituted heterocycles is well-recognized for its ability to engage catalytic metal ions in kinase active sites, such as the magnesium ions coordinated by ATP in the kinase hinge region [2]. The broader imidazo[1,2-a]pyridine scaffold has been validated as a kinase inhibitor core in multiple programs targeting PI3Kα, c-Met, VEGFR2, and IRAK-4 [3].

Metal chelation Carbamothioyl Kinase inhibitor design

Recommended Procurement and Application Scenarios for Ethyl 6-Carbamothioylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1426671-42-2) in Kinase Inhibitor R&D


c-KIT and PDGFR Kinase Inhibitor Lead Optimization

R&D teams developing c-KIT and/or PDGFR kinase inhibitors should procure this compound as the direct synthetic precursor to the carboxylic acid intermediate specified in US20150011508A1 [1]. The documented LiOH hydrolysis protocol (56% yield) provides a reliable entry into the 6-carbamothioyl-imidazo[1,2-a]pyridine-3-carboxylic acid scaffold, which can be further elaborated via amide coupling to generate patent-covered kinase inhibitor pharmacophores [2].

Physicochemical Property Screening in Kinase Inhibitor SAR

Given its uniquely intermediate logP (~1.8) and single hydrogen-bond donor count compared to 6-H, 6-Br, and 6-CN analogues, this compound is suitable for systematic SAR studies aimed at correlating 6-position substitution with ADME parameters [1][2]. Researchers can use this building block to generate matched molecular pairs with the acid form (logP ~1.1, 2 HBDs) and the 6-Br analogue (logP ~2.27, 0 HBDs) to quantify the contribution of hydrogen bonding and lipophilicity to permeability, solubility, and target binding [3].

Metal-Chelating Kinase Inhibitor Fragment-Based Design

Fragment-based drug discovery programs targeting kinases with catalytic metal ions (e.g., magnesium-dependent ATP-binding sites) can leverage the carbamothioyl group's potential for metal coordination and hydrogen bonding [1]. This compound serves as a fragment-sized building block (MW 249.29) that can be elaborated at the 3-position ester, offering a differentiated starting point compared to metal-binding fragments lacking the imidazo[1,2-a]pyridine core [2]. Researchers should note that direct metal-binding affinity data for this specific compound are not yet available and must be established experimentally [3].

High-Purity Starting Material for Multi-Step Kinase Inhibitor Synthesis

Procurement teams should prioritize the 98% purity grade (Leyan catalog #1161875) when ordering this compound for multi-step synthetic sequences, as the higher purity reduces the risk of impurity accumulation and simplifies intermediate purification [1]. This purity specification exceeds that of typical comparator building blocks (95–97%), providing a measurable quality advantage for sensitive catalytic transformations such as amide coupling and metal-catalyzed cross-coupling reactions [2].

Quote Request

Request a Quote for Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.